molecular formula C21H21NO4 B14962086 Ethyl 4-[3-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B14962086
M. Wt: 351.4 g/mol
InChI Key: WNPISLYALURYSL-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further connected to a pyrrolidinyl group substituted with a 3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. One common method is the esterification of 4-{3-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

ETHYL 4-{3-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-METHOXYPHENYL)PROPANOATE: Similar ester structure but with a different aromatic substitution.

    1-ETHYL-3-(3-METHYLPHENYL)-4-PHENYLPIPERIDINE HYDROCHLORIDE: Contains a piperidine ring instead of a pyrrolidinyl group.

Uniqueness

ETHYL 4-{3-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[3-[(3-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H21NO4/c1-3-26-21(25)16-7-9-18(10-8-16)22-19(23)13-17(20(22)24)12-15-6-4-5-14(2)11-15/h4-11,17H,3,12-13H2,1-2H3

InChI Key

WNPISLYALURYSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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